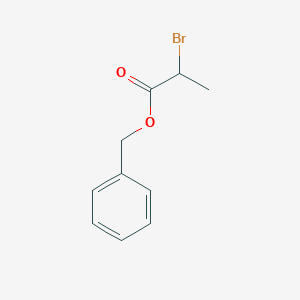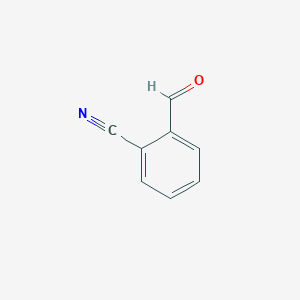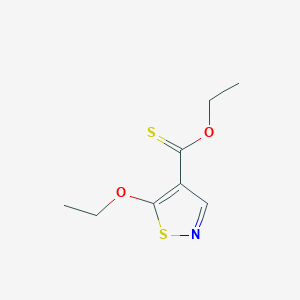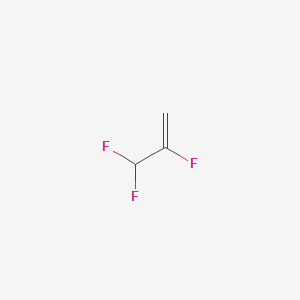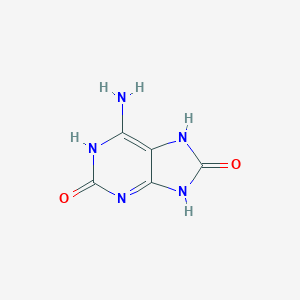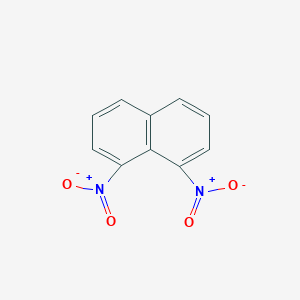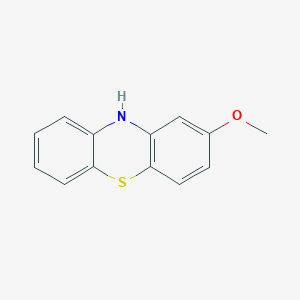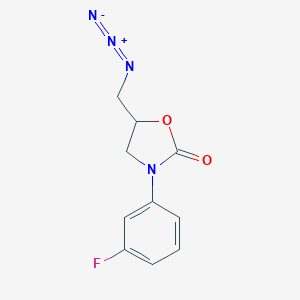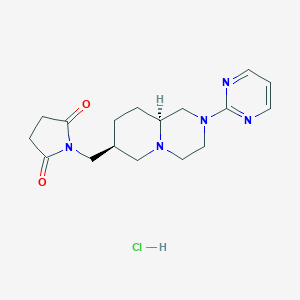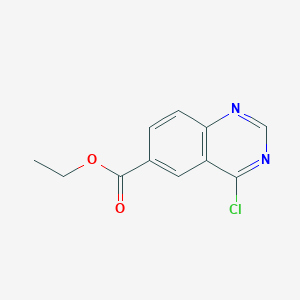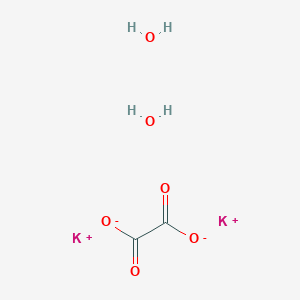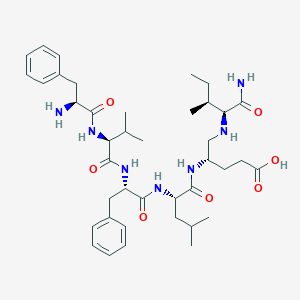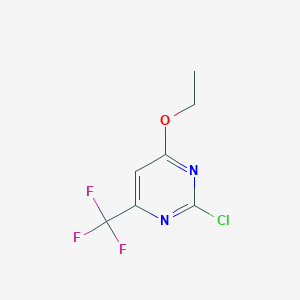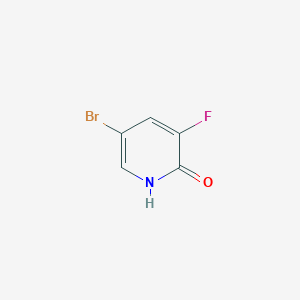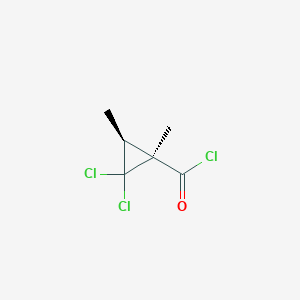
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI), also known as CCDM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CCDM is a colorless liquid that is highly reactive and is primarily used as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is not well understood, but it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been shown to undergo cyclopropanation reactions with various alkenes.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). However, studies have shown that Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can cause skin and eye irritation, and it is considered to be a hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) is also expensive to produce, which limits its use in large-scale applications.
Direcciones Futuras
There are several future directions for the research and development of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI). One potential application is in the synthesis of chiral cyclopropanes, which have shown promise in the development of new drugs. Additionally, Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) could be used as a reagent in the preparation of other important organic compounds, such as amino acids and peptides. Further research is needed to fully understand the mechanism of action of Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) and its potential applications in organic synthesis.
Métodos De Síntesis
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) can be synthesized through a variety of methods, including the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylpropane in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropanecarbonyl chloride with 2,2-dichloro-1,3-dimethylbutane in the presence of anhydrous aluminum chloride.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) has also been used as a reagent in the preparation of chiral cyclopropanes, which are important building blocks in the synthesis of biologically active compounds.
Propiedades
Número CAS |
156605-13-9 |
|---|---|
Nombre del producto |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis-(9CI) |
Fórmula molecular |
C6H7Cl3O |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
(1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H7Cl3O/c1-3-5(2,4(7)10)6(3,8)9/h3H,1-2H3/t3-,5-/m0/s1 |
Clave InChI |
PBHACDAJPYGTQX-UCORVYFPSA-N |
SMILES isomérico |
C[C@H]1[C@@](C1(Cl)Cl)(C)C(=O)Cl |
SMILES |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
SMILES canónico |
CC1C(C1(Cl)Cl)(C)C(=O)Cl |
Sinónimos |
Cyclopropanecarbonyl chloride, 2,2-dichloro-1,3-dimethyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



